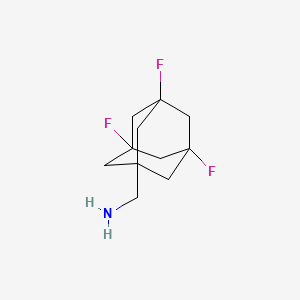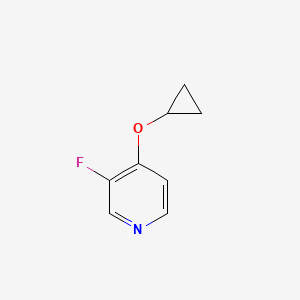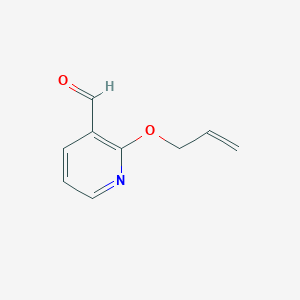![molecular formula C15H10F2N2O4 B13009686 6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13009686.png)
6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a synthetic organic compound with a molecular formula of C15H10F2N2O4 and a molecular weight of 320.25 g/mol . This compound is characterized by its unique structure, which includes a difluoromethoxyphenyl group, a methylisoxazole ring, and a pyridine carboxylic acid moiety. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of 6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves several steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The process typically involves the reaction of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.
Analyse Chemischer Reaktionen
6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Wissenschaftliche Forschungsanwendungen
6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group and the isoxazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
6-(3-(Difluoromethoxy)phenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid can be compared with other similar compounds, such as:
Furo(3,4-b)pyridine-3-carboxylic acid: This compound shares a similar pyridine carboxylic acid moiety but differs in its overall structure and functional groups.
Pyrazoline derivatives: These compounds have a nitrogen-based hetero-aromatic ring structure and exhibit various biological activities.
Fluorinated pyridines: These compounds contain fluorine atoms in the pyridine ring and are known for their unique chemical and biological properties.
Eigenschaften
Molekularformel |
C15H10F2N2O4 |
|---|---|
Molekulargewicht |
320.25 g/mol |
IUPAC-Name |
6-[3-(difluoromethoxy)phenyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C15H10F2N2O4/c1-7-12-10(14(20)21)6-11(18-13(12)23-19-7)8-3-2-4-9(5-8)22-15(16)17/h2-6,15H,1H3,(H,20,21) |
InChI-Schlüssel |
QDUCGXWCGVYUJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)OC(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid](/img/structure/B13009617.png)




![3-(tert-Butyl) 1-ethyl 3-azabicyclo[4.1.0]heptane-1,3-dicarboxylate](/img/structure/B13009655.png)
![(5-Oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B13009660.png)

![tert-Butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13009676.png)
![2-(4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)aceticacid](/img/structure/B13009682.png)
![3-[(2-Methylpropyl)sulfanyl]azetidine](/img/structure/B13009688.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13009694.png)
